molecular formula C37H28N8 B11955082 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 321970-24-5

2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11955082
CAS No.: 321970-24-5
M. Wt: 584.7 g/mol
InChI Key: NOLZVRPWJXYWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes two triazolopyrimidine rings connected by a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenyl-substituted hydrazines with suitable aldehydes or ketones can lead to the formation of intermediate compounds, which are then subjected to cyclization to form the triazolopyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and stability.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.

    Pyrimidine derivatives: Compounds with pyrimidine rings that have comparable stability and reactivity.

Uniqueness

2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its dual triazolopyrimidine structure and the presence of multiple phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

321970-24-5

Molecular Formula

C37H28N8

Molecular Weight

584.7 g/mol

IUPAC Name

2-[3-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C37H28N8/c1-5-14-26(15-6-1)30-24-32(28-18-9-3-10-19-28)44-36(38-30)40-34(42-44)22-13-23-35-41-37-39-31(27-16-7-2-8-17-27)25-33(45(37)43-35)29-20-11-4-12-21-29/h1-12,14-21,24-25H,13,22-23H2

InChI Key

NOLZVRPWJXYWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)CCCC4=NN5C(=CC(=NC5=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.